N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
Overview of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
This compound is a synthetic organic compound characterized by its unique molecular architecture that incorporates multiple functional groups within a single molecular framework. The compound features a tetrahydrothiophene ring system that has been oxidized to the corresponding sulfone, creating a 1,1-dioxide functionality that significantly alters the electronic properties of the heterocyclic core. The presence of the N-butyl substituent and the chloroacetamide moiety further enhances the structural complexity of this molecule, positioning it as an interesting subject for both synthetic and mechanistic studies.
The molecular formula C₁₀H₁₈ClNO₃S reflects the compound's composition, encompassing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The molecular weight of 267.77 grams per mole places this compound within the range of small to medium-sized organic molecules, making it accessible for various analytical techniques and synthetic manipulations. The compound's structure represents a convergence of several important chemical motifs, including the thiophene heterocycle, the sulfone functionality, the acetamide linkage, and the halogenated carbon center.
Table 1: Fundamental Properties of this compound
The structural features of this compound contribute to its classification as a thiophene sulfone derivative with acetamide functionality. The tetrahydrothiophene ring system, when oxidized to the sulfone state, exhibits distinct electronic characteristics compared to its reduced counterparts. The sulfone functionality introduces significant electron-withdrawing effects that influence both the reactivity and stability of the molecule. The N-butyl group provides lipophilic character, while the chloroacetamide portion offers potential sites for further chemical modification or biological interaction.
Historical Context and Discovery
The development of this compound emerges from the broader historical progression of thiophene chemistry, which began with the accidental discovery of thiophene by Victor Meyer in 1883. Meyer's initial observation of thiophene as an impurity in benzene derived from coal tar sparked decades of research into the synthesis, properties, and applications of thiophene-containing compounds. The evolution of thiophene chemistry has been marked by significant milestones, including the development of classical synthetic methods such as the Paal-Knorr thiophene synthesis and the Gewald reaction.
The specific synthesis and characterization of this compound represents a more recent development in the field of thiophene sulfone chemistry. The compound's existence in chemical databases and commercial availability suggests its synthesis and characterization occurred within the context of modern pharmaceutical research programs or chemical library development initiatives. The presence of this compound in various chemical suppliers' catalogs indicates its recognition as a potentially valuable building block or intermediate for further synthetic transformations.
The historical development of thiophene sulfone chemistry has been driven by the recognition that oxidation of the sulfur atom in thiophene derivatives can dramatically alter their chemical and biological properties. The conversion of thiophene to thiophene sulfone represents a fundamental transformation that affects not only the electronic distribution within the molecule but also its potential for hydrogen bonding, solubility characteristics, and metabolic stability. This understanding has led to the systematic exploration of thiophene sulfone derivatives as potential pharmaceutical agents and synthetic intermediates.
Research into thiophene-containing compounds has been particularly active in the development of pharmaceuticals, where thiophene rings have been successfully incorporated into numerous approved medications. The structural similarity between thiophene and benzene, combined with the unique properties imparted by the sulfur heteroatom, has made thiophene derivatives attractive targets for medicinal chemists seeking to optimize the pharmacological properties of bioactive compounds.
Significance in Thiophene Sulfone Chemistry
This compound occupies a significant position within the broader field of thiophene sulfone chemistry due to its unique structural features and potential synthetic utility. The compound exemplifies the successful oxidation of tetrahydrothiophene to the corresponding sulfone, a transformation that fundamentally alters the chemical behavior of the heterocyclic system. This oxidation state represents one of the most electron-deficient forms of the thiophene system, creating opportunities for unique reactivity patterns and potential biological activities.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a larger class of thiophene sulfone derivatives that have garnered attention in medicinal chemistry research. Recent analyses of United States Food and Drug Administration-approved pharmaceuticals have highlighted the importance of thiophene-containing compounds, with thiophene moieties ranking prominently among sulfur-containing drug categories. This recognition underscores the continued relevance of thiophene sulfone chemistry in contemporary pharmaceutical research and development.
The structural complexity of this compound also contributes to its significance as a model compound for understanding structure-activity relationships in thiophene sulfone systems. The presence of multiple functional groups within a single molecular framework provides opportunities to study the interplay between different chemical functionalities and their collective impact on molecular properties. The combination of the sulfone group, the acetamide linkage, and the halogenated carbon center creates a unique electronic environment that may exhibit distinctive reactivity patterns.
Table 2: Structural Features Contributing to Chemical Significance
| Structural Feature | Chemical Impact | Potential Applications |
|---|---|---|
| Thiophene Sulfone Core | Electron-withdrawing effects, altered reactivity | Pharmaceutical intermediates, synthetic building blocks |
| Chloroacetamide Moiety | Electrophilic character, potential for substitution | Cross-coupling reactions, nucleophilic displacement |
| N-Butyl Substituent | Lipophilic character, conformational flexibility | Membrane permeability modulation, receptor binding |
| Tetrahydro Ring System | Saturated heterocycle, reduced aromaticity | Enhanced chemical stability, modified electronic properties |
The importance of thiophene sulfone derivatives in synthetic chemistry has been demonstrated through their successful incorporation into various synthetic methodologies. Research has shown that thiophene-containing compounds can serve as versatile building blocks for the construction of more complex molecular architectures, particularly in the synthesis of biologically active compounds. The oxidized sulfur center in thiophene sulfones provides additional opportunities for hydrogen bonding and electrostatic interactions, potentially enhancing the binding affinity of such compounds with biological targets.
Research Objectives and Scope
The research surrounding this compound encompasses multiple interconnected objectives that reflect the compound's potential significance in both fundamental and applied chemistry. Primary research objectives include the comprehensive characterization of the compound's physical and chemical properties, the development of efficient synthetic methodologies for its preparation, and the exploration of its potential applications as a synthetic intermediate or bioactive molecule.
Contemporary research efforts in thiophene chemistry have emphasized the development of novel synthetic approaches that minimize environmental impact while maximizing efficiency and selectivity. The synthesis of complex thiophene derivatives such as this compound requires careful consideration of reaction conditions, catalyst selection, and purification methodologies. Metal-free synthetic approaches have gained particular attention as researchers seek to reduce the toxicity and environmental impact associated with traditional metal-catalyzed transformations.
The scope of research involving this compound extends to its potential role in the development of new pharmaceutical agents or agrochemicals. The structural features present in this compound suggest possible applications in medicinal chemistry, where the thiophene sulfone core could provide unique pharmacological properties. Research in this area would typically involve comprehensive biological screening, structure-activity relationship studies, and optimization of pharmacokinetic properties.
Table 3: Research Domains and Methodological Approaches
| Research Domain | Primary Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Chemistry | Develop efficient preparation methods | Metal-free catalysis, green chemistry principles |
| Analytical Chemistry | Complete structural characterization | Nuclear magnetic resonance, mass spectrometry, crystallography |
| Physical Chemistry | Determine thermodynamic properties | Computational modeling, experimental measurements |
| Medicinal Chemistry | Evaluate biological activity potential | Structure-activity relationships, pharmacological screening |
Future research directions involving this compound may include investigations into its potential as a precursor for more complex molecular architectures. The presence of the chloroacetamide functionality provides opportunities for nucleophilic displacement reactions, while the thiophene sulfone core may participate in various electrophilic aromatic substitution reactions or serve as a directing group for selective functionalization. The integration of computational chemistry approaches with experimental investigations would provide valuable insights into the compound's reactivity patterns and potential synthetic applications.
The research scope also encompasses the environmental and economic considerations associated with the synthesis and utilization of thiophene sulfone derivatives. As the chemical industry continues to embrace principles of green chemistry and sustainable development, the efficient and environmentally responsible synthesis of compounds like this compound becomes increasingly important. This includes the development of catalytic processes that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks where possible.
Properties
IUPAC Name |
N-butyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3S/c1-2-3-5-12(10(13)7-11)9-4-6-16(14,15)8-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMJMESXFCNSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179531 | |
| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-31-1 | |
| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5553-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the reaction of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted amides or thioamides.
Oxidation and Reduction: Products vary depending on the specific reaction but may include alcohols, ketones, or other oxidized or reduced derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and butylamine.
Scientific Research Applications
N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as a modulator of potassium channels such as GIRK1/2, which are involved in various physiological processes.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of other chemical compounds or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as potassium channels. The compound acts as an activator of GIRK1/2 potassium channels, which are involved in regulating cellular excitability. By modulating these channels, the compound can influence various physiological processes, including pain perception, heart rate regulation, and neuronal signaling .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and analogous chloroacetamides:
Key Observations :
- Sulfone vs.
Physicochemical and Crystallographic Properties
- Crystal Packing : Sulfone-containing compounds (e.g., the target) exhibit distinct intermolecular interactions. For example, 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide forms hydrogen-bonded dimers (R₂²(10) motifs) via N–H⋯O interactions, stabilizing crystal structures . The sulfone group in the target compound may similarly participate in hydrogen bonding, affecting solubility and stability .
- Conformational Flexibility : Substituents like the dichlorophenyl group in induce torsional angles (e.g., 79.7° between aromatic rings), whereas the sulfone group in the target compound may restrict conformational freedom due to steric and electronic effects .
Biological Activity
N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H18ClN O4S
- Molecular Weight : 295.79 g/mol
The compound features a chloro group, a butyl chain, and a tetrahydrothiophene moiety with a dioxido functional group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are crucial for regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels has implications for various neurological conditions, including epilepsy and anxiety disorders .
Case Studies and Research Findings
- GIRK Channel Activation :
- Synthesis and Characterization :
- Potential Therapeutic Applications :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic protocols for preparing N-butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide?
A common approach involves coupling 2-chloroacetamide derivatives with sulfone-containing amines. For example, describes a method using carbodiimide-mediated amidation in dichloromethane with triethylamine as a base. Key steps include:
- Activation of the carboxylic acid (e.g., 2-chloroacetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction with the sulfone-modified tetrahydrothiophen-3-amine under inert conditions.
- Purification via extraction and crystallization from methanol/acetone mixtures .
Q. How can solubility and stability be optimized for this compound in aqueous and organic matrices?
Solubility depends on solvent polarity and temperature. highlights eutectic behavior in acetamide derivatives, suggesting:
Q. What spectroscopic techniques are most effective for structural validation?
- NMR : ¹H/¹³C NMR to confirm substitution patterns and sulfone group presence.
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1300 cm⁻¹ (sulfone S=O) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved during structural refinement?
Use software suites like SHELXL ( ) for small-molecule refinement. Strategies include:
Q. What methodologies are recommended for analyzing biological interactions of this compound?
outlines interaction studies for similar acetamides:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold arrays (as in ) to measure binding kinetics.
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using force fields like AMBER or CHARMM.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variability)?
- Standardized Assay Conditions : Control variables like pH, temperature, and solvent composition ().
- Dose-Response Repetition : Use at least three independent replicates with error bars.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., chloramphenicol derivatives in ) to identify structure-activity trends .
Q. What advanced crystallographic techniques are suitable for studying polymorphism in this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve polymorphic forms using synchrotron radiation for high-resolution data.
- Powder XRD Pair Distribution Function (PDF) : Analyze amorphous/crystalline phase ratios.
- Thermal Analysis : Correlate DSC/TGA data with structural transitions (e.g., ’s eutectic studies) .
Methodological Best Practices
Q. How should researchers design experiments to assess environmental degradation pathways?
Q. What computational tools are recommended for predicting reactivity and regioselectivity?
- Density Functional Theory (DFT) : Calculate Fukui indices for electrophilic/nucleophilic sites.
- Docking Software (AutoDock Vina) : Predict binding modes to biological targets.
- QSAR Models : Train datasets using RDKit descriptors to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
